molecular formula C7H14O B14668566 2-(2-Methylpropoxy)prop-1-ene CAS No. 44744-49-2

2-(2-Methylpropoxy)prop-1-ene

Cat. No.: B14668566
CAS No.: 44744-49-2
M. Wt: 114.19 g/mol
InChI Key: DCZYSXBGAIIDCJ-UHFFFAOYSA-N
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Description

2-(2-Methylpropoxy)prop-1-ene is an organic compound classified as an alkene. It features a prop-1-ene backbone substituted by a 2-methylpropoxy group at the second carbon. This compound is notable for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylpropoxy)prop-1-ene typically involves the reaction of 2-methylpropene with propylene oxide under specific conditions. The reaction is catalyzed by acids or bases, depending on the desired pathway. The process requires careful control of temperature and pressure to ensure optimal yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methylpropoxy)prop-1-ene undergoes various chemical reactions, including:

    Electrophilic Addition: This reaction involves the addition of electrophiles to the double bond, forming new compounds.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Substitution: The alkene can undergo substitution reactions, where one group is replaced by another.

Common Reagents and Conditions:

    Electrophilic Addition: Reagents such as hydrogen halides (HX) and halogens (X2) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed:

    Electrophilic Addition: Halogenated alkanes.

    Oxidation: Alcohols and ketones.

    Substitution: Various substituted alkenes and alkanes.

Scientific Research Applications

2-(2-Methylpropoxy)prop-1-ene finds applications in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropoxy)prop-1-ene involves its interaction with molecular targets through its reactive double bond. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is harnessed in various chemical transformations and biological interactions.

Comparison with Similar Compounds

    2-Methylpropene: Shares the same backbone but lacks the 2-methylpropoxy group.

    Propylene Oxide: Used as a precursor in the synthesis of 2-(2-Methylpropoxy)prop-1-ene.

    2-Methoxypropene: Another alkene with similar reactivity but different substituents.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

44744-49-2

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

2-methyl-1-prop-1-en-2-yloxypropane

InChI

InChI=1S/C7H14O/c1-6(2)5-8-7(3)4/h6H,3,5H2,1-2,4H3

InChI Key

DCZYSXBGAIIDCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=C)C

Origin of Product

United States

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